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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction mechanisms involved in the

iridium-iodide catalyzed carbonylation of methanol, commercially known as the Cativa™

process. While the initial query focused on iridium(IV) iodide, kinetic studies predominantly

center on the interplay between Ir(I) and Ir(III) species within this industrially vital catalytic

cycle. This document synthesizes experimental data to validate the proposed mechanisms,

compare promoted and unpromoted pathways, and detail the protocols used in these kinetic

investigations.

The Cativa process, developed by BP Chemicals, represents a significant advancement over

the rhodium-based Monsanto process for acetic acid production, largely due to its higher

efficiency and stability, especially at low water concentrations.[1][2] Kinetic and spectroscopic

studies have been instrumental in understanding the nuanced mechanism, particularly the role

of iodide and catalyst promoters.

Comparison of Iridium-Catalyzed Reaction
Mechanisms
The carbonylation of methanol in the Cativa process proceeds through a complex catalytic

cycle where the iridium center shuttles between the +1 and +3 oxidation states. Two principal

cycles, a highly efficient "neutral" pathway and a slower "anionic" pathway, have been
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identified. The prevalence of each cycle is dictated by the reaction conditions, especially the

presence of promoters.[3]

1. The Promoted "Neutral" Catalytic Cycle

This is the primary, highly efficient mechanism in the commercial Cativa process. It relies on a

promoter, typically a ruthenium carbonyl complex or a simple iodide of zinc or indium, to

enhance the catalyst's activity.[2][4]

The mechanism, validated by in situ spectroscopy and kinetic studies, proceeds as follows[1]:

Oxidative Addition: Methyl iodide (CH₃I), formed from methanol and HI, oxidatively adds to

the active Ir(I) catalyst, [Ir(CO)₂I₂]⁻(1), to form the octahedral Ir(III) species, fac,cis-

[Ir(CO)₂I₃(CH₃)]⁻(2).

Promoter Action & CO Coordination: The promoter abstracts an iodide ligand from (2). This

is a crucial step that generates a neutral, five-coordinate intermediate, [Ir(CO)₂(CH₃)I₂] which

then coordinates a molecule of carbon monoxide to form the neutral Ir(III) complex

[Ir(CO)₃(CH₃)I₂](3).[4][5]

Migratory Insertion (Rate-Determining Step): In this rate-limiting step, the methyl group

migrates to a carbonyl ligand, forming a square pyramidal acetyl-iridium(III) species,

[Ir(CO)₂(COCH₃)I₂](4).[6] This step is dramatically accelerated in the neutral intermediate

compared to its anionic counterpart.[4]

Reductive Elimination: The active Ir(I) catalyst (1) is regenerated by the reductive elimination

of acetyl iodide (CH₃COI) from (4).

Hydrolysis: The acetyl iodide is rapidly hydrolyzed by water to produce the final product,

acetic acid, and regenerate the hydroiodic acid (HI) needed for methanol conversion.
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Figure 1: Promoted "Neutral" Catalytic Cycle of the Cativa Process.

2. The Unpromoted "Anionic" Catalytic Cycle
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In the absence of a promoter or at high iodide concentrations, a slower, anionic pathway

predominates.[3] The catalyst resting state is the same Ir(III) species, fac,cis-

[Ir(CO)₂I₃(CH₃)]⁻(2). However, the subsequent steps differ significantly:

CO Coordination: A carbon monoxide molecule replaces an iodide ligand on the anionic

species (2) to form [Ir(CO)₃(CH₃)I₃]⁻.

Migratory Insertion: The migratory insertion occurs from this anionic intermediate. This step

is approximately 700 times slower than the migratory insertion from the neutral intermediate

(3) in the promoted cycle.[4][5] This dramatic difference in rate is the primary reason for the

efficacy of promoters.

This comparison highlights how kinetic studies validated the role of promoters: they facilitate

entry into the much faster "neutral" catalytic cycle by abstracting an iodide ligand.

3. Alternative Mechanism: By-product Formation

While the main reaction produces acetic acid with high selectivity, by-products like CO₂ and

methane (CH₄) can form. Kinetic and isotopic labeling experiments have shown that their

formation is not limited to the conventional water-gas shift reaction. An alternative pathway

involves the direct reaction of water with key Ir(III) intermediates of the main carbonylation

cycle.[7][8]

This side reaction involves the nucleophilic attack of water on a carbonyl ligand of the iridium

acetyl complex, leading to decarboxylation and methane elimination.[7]
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Figure 2: By-product Formation Pathway from an Ir(III) Intermediate.

Quantitative Kinetic Data
Kinetic studies have quantified the influence of various reaction parameters on the rate of

methanol carbonylation. The data clearly supports the mechanistic proposals, especially the
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superiority of the promoted system.

Table 1: Influence of Reaction Components on Carbonylation Rate

Parameter Varied Observation
Mechanistic
Implication

Reference(s)

[Iridium]

Reaction rate is
directly
proportional to the
iridium
concentration.

The reaction is
first-order with
respect to the
catalyst.

[9]

[Promoter]

Rate increases

significantly with

promoter addition

(e.g., Ru, InI₃, ZnI₂).

The promoter

facilitates the rate-

determining step by

generating the more

reactive neutral

intermediate.

[4][5][9]

[Water]

A rate maximum is

observed at low water

concentrations

(typically <10% w/w).

Water is required for

the final hydrolysis

step, but excess water

can inhibit the

catalyst. The Ir

catalyst is more stable

at low water levels

than its Rhodium

counterpart.

[2][9]

[CH₃I]

Reaction rate is

positively correlated

with methyl iodide

concentration.

CH₃I is required for

the oxidative addition

step to initiate the

catalytic cycle.

[10]

| CO Pressure | The reaction order with respect to CO is complex and depends on other

conditions. | CO is both a reactant and a ligand; its coordination is crucial for the migratory

insertion step. |[9] |
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Table 2: Comparison of Migratory Insertion Rates (Stoichiometric Studies)

Iridium
Intermediate

Pathway

Relative Rate
of Migratory
Insertion (at 85
°C)

Key Finding Reference(s)

[Ir(CO)₂I₃(CH₃)]
⁻

Anionic 1 (baseline)

The anionic
pathway is
kinetically
slow.

[4][5]

| [Ir(CO)₃(CH₃)I₂] | Neutral | ~700x faster | The promoter-induced neutral pathway dramatically

lowers the activation energy for the rate-determining step. |[4][5][11] |

Experimental Protocols
The validation of the Cativa process mechanisms relies heavily on kinetic studies performed

under industrially relevant conditions (high pressure and temperature).

Key Experimental Technique: In Situ High-Pressure Infrared (HPIR) Spectroscopy

Reactor Setup: Experiments are conducted in a high-pressure autoclave (batch reactor)

equipped with special IR-transparent windows (e.g., sapphire) and a probe that allows for

real-time monitoring of the solution phase. The reactor is heated and pressurized with carbon

monoxide.

Reaction Monitoring: As the reaction proceeds, the concentrations of the various iridium

carbonyl species are monitored by their characteristic ν(CO) stretching frequencies in the IR

spectrum. For example, the active catalyst [Ir(CO)₂I₂]⁻ and the resting state [Ir(CO)₂I₃(CH₃)]⁻

have distinct and well-resolved IR bands.[3][4]

Kinetic Analysis: By tracking the disappearance of a reactant species or the appearance of a

product species over time, pseudo-first-order rate constants (kobs) can be determined.

Parameter Variation: The experiment is repeated under various conditions (e.g., different

promoter concentrations, water levels, CO pressures) to determine the effect of each
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parameter on the rate constant, allowing for the elucidation of the full rate law and validation

of the proposed mechanism. High-Pressure NMR is also used to complement the IR data.[5]

1. Reactor Setup

2. In Situ Monitoring

3. Data Analysis
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Figure 3: Experimental Workflow for Kinetic Analysis using HPIR.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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